molecular formula C9H15ClN2O2 B098685 2-chloro-N-(cyclohexylcarbamoyl)acetamide CAS No. 16467-50-8

2-chloro-N-(cyclohexylcarbamoyl)acetamide

Cat. No. B098685
CAS RN: 16467-50-8
M. Wt: 218.68 g/mol
InChI Key: AJYLCYFEYRUYOG-UHFFFAOYSA-N
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Description

The compound "2-chloro-N-(cyclohexylcarbamoyl)acetamide" is not directly mentioned in the provided papers. However, the papers discuss various acetamide derivatives with similar structural motifs and substituents, such as chloro groups, cyclohexyl groups, and amide functionalities. These compounds exhibit a range of molecular conformations and intermolecular interactions, including hydrogen bonding and halogen contacts, which are typical for this class of compounds .

Synthesis Analysis

The synthesis of related acetamide compounds typically involves the reaction of an appropriate aniline derivative with an acyl chloride or other acylating agents. For instance, N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was synthesized from the reaction of 2,6-dichloro-4-trifloromethylaniline with POCl3 in acetate . Such methods could potentially be adapted for the synthesis of "2-chloro-N-(cyclohexylcarbamoyl)acetamide" by choosing the correct starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of acetamide derivatives are characterized by their bond parameters and conformations. For example, the cyclohexyl groups in N,N-Dicyclohexyl-2-(5,7-dichloro-8-quinolyloxy)acetamide adopt a chair conformation, and the amide N and C atoms have a planar configuration . The molecular structure is often stabilized by intermolecular hydrogen bonds and other non-covalent interactions, which are crucial for the crystal packing .

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, including cyclization and substitution reactions. For example, cyclization of N-arylidene-2-(acetamido)-3-(4-chlorophenyl)acrylohydrazides led to the formation of imidazoline-5-one compounds . These reactions are influenced by the electronic and steric properties of the substituents on the acetamide moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and optical properties, are influenced by their molecular structure. For instance, 2-Chloro-N-(2,4-dinitrophenyl) acetamide exhibited solvatochromic effects, which are changes in color with the polarity of the solvent . The crystal packing is often stabilized by intermolecular interactions, which can also affect the compound's properties .

Scientific Research Applications

Synthesis and Chemical Transformations

  • 2-Chloro-N-(cyclohexylcarbamoyl)acetamide has been used in the synthesis of novel functionalized 2-imino-2,5-dihydrofurans, which are synthesized from tertiary α-hydroxy ketones and N-cyclohexyl(cyano-acetamide) (Avetisyan, Karapetyan, & Tadevosyan, 2010).

Photovoltaic Efficiency and Ligand-Protein Interactions

Antibacterial Activity

Anti-Inflammatory Potential

  • The compound has been utilized in the synthesis of 1,2,4‐triazole derivatives, which have been screened for their anti-inflammatory activities (Turan-Zitouni, Kaplancıklı, Özdemir, Chevallet, Kandilci, & Gümüşel, 2007).

Soil Reception and Activity in Agriculture

  • In agriculture, it's been studied regarding its reception and activity in soil, particularly in relation to wheat straw and irrigation, affecting the efficacy of herbicides containing this compound (Banks & Robinson, 1986).

Biotransformation and Excretion

  • The metabolites of clofexamide, which is related to 2-chloro-N-(cyclohexylcarbamoyl)acetamide, have been investigated in rat urine and feces, demonstrating its biotransformation and excretion pathways (Irino, Tateishi, & Fukawa, 1972).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H332, and H335 . The precautionary statements are P280, P305, P310, P338, and P351 .

properties

IUPAC Name

2-chloro-N-(cyclohexylcarbamoyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClN2O2/c10-6-8(13)12-9(14)11-7-4-2-1-3-5-7/h7H,1-6H2,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYLCYFEYRUYOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368604
Record name 2-chloro-N-(cyclohexylcarbamoyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(cyclohexylcarbamoyl)acetamide

CAS RN

16467-50-8
Record name 2-chloro-N-(cyclohexylcarbamoyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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